molecular formula C7H6BrN3 B12845654 8-Bromoimidazo[1,5-a]pyridin-3-amine

8-Bromoimidazo[1,5-a]pyridin-3-amine

Cat. No.: B12845654
M. Wt: 212.05 g/mol
InChI Key: CIAIRGCECXGXQX-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,5-a]pyridine family, known for their unique chemical structures and versatile applications in various scientific domains .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoimidazo[1,5-a]pyridin-3-amine can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The synthesis involves a one-pot tandem cyclization/bromination process in ethyl acetate, promoted by tert-butyl hydroperoxide (TBHP). This method does not require a base and results in the formation of versatile 3-bromoimidazopyridines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of metal-free conditions and mild reaction environments makes the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromoimidazo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, influencing cellular processes. For instance, it has been studied for its potential to inhibit certain enzymes and modulate signaling pathways involved in disease progression .

Comparison with Similar Compounds

Uniqueness: 8-Bromoimidazo[1,5-a]pyridin-3-amine stands out due to its specific bromine substitution, which imparts unique reactivity and functionalization potential. This makes it a valuable scaffold for developing new compounds with diverse applications .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

8-bromoimidazo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(5)4-10-7(11)9/h1-4H,(H2,9,10)

InChI Key

CIAIRGCECXGXQX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N)C(=C1)Br

Origin of Product

United States

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